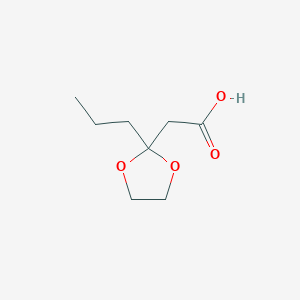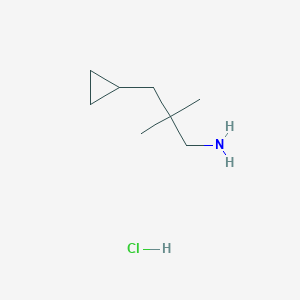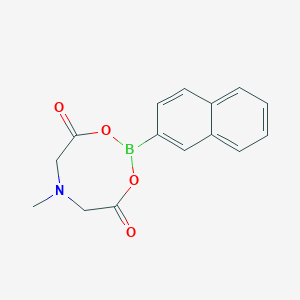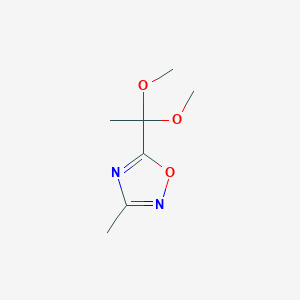
2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid
Vue d'ensemble
Description
2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid, also known as 2-propyl-1,3-dioxolane-2-acetic acid, is an organic compound with the chemical formula C7H12O4. It is a white solid that is soluble in water and has a melting point of approximately 56°C. 2-propyl-1,3-dioxolane-2-acetic acid is a versatile compound that can be used in a variety of laboratory experiments and scientific research applications.
Applications De Recherche Scientifique
Synthesis of Novel Chemical Entities
One application of derivatives of 1,3-dioxolane, such as 2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid, is in the synthesis of novel chemical entities. For instance, the reaction of [2-(perfluoroalkyl)-1,3-dioxolan-2-yl]acetic acids with thionyl chloride and a 48% HBr solution yields 7-polyfluoroalkyl-2,3-dihydro-5H-1,4-dioxepine-5-one. This process involves a rearrangement mechanism, illustrating the compound's utility in creating unexpected chemical structures (Villaume et al., 2001).
Mechanistic Investigations and Kinetic Studies
The compound is also used in mechanistic investigations and kinetic studies. For example, research on the reaction between vicinal diols and hydrogen bromide in acetic acid, which involves cyclisation to a 1,3-dioxolan-2-ylium ion, leverages compounds like 2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid for studying substrate stereospecificity and observing intermediate 1,3-dioxolan-2-ylium ions via NMR spectroscopy (Golding, Hall, & Sakrikar, 1973).
Intermediate in Synthesis of Complex Structures
Its role as an intermediate in the synthesis of complex molecular structures is another significant application. Research has focused on creating cyclic acetals and ethers, such as 2-(1-propenyl)-1,3-dioxolane, as intermediate products in specific catalyzed reactions, demonstrating the versatility of 1,3-dioxolane derivatives in synthesizing diverse chemical structures (Piasecki, 1984).
Development of Potential Novel Platform Chemicals
The compound is also utilized in developing potential novel platform chemicals, like in the acid-catalysed condensation of glycerol with various aldehydes and acetones to create mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These are of particular interest as precursors for 1,3-propanediol derivatives, showing the compound's potential in creating valuable industrial chemicals (Deutsch, Martin, & Lieske, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-propyl-1,3-dioxolan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-8(6-7(9)10)11-4-5-12-8/h2-6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOZBVQGZXOGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OCCO1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1429148.png)


![N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide](/img/structure/B1429153.png)





![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)

